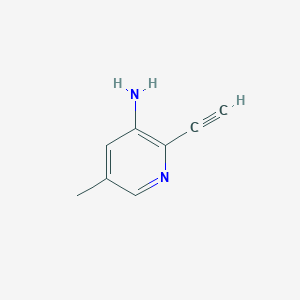

2-Ethynyl-5-methylpyridin-3-amine

概要

説明

2-Ethynyl-5-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methylpyridin-3-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with an ethynylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

化学反応の分析

Cyclization Reactions

Under acidic conditions, 2-ethynyl-5-methylpyridin-3-amine undergoes cyclization to form nitrogen-containing heterocycles. For example:

-

7-Azaindole Formation : Treatment with trifluoroacetic acid (TFA) triggers an intramolecular cyclization via a six-membered transition state, yielding 7-azaindole derivatives . This reaction proceeds through activation of the ethynyl group by protonation, followed by nucleophilic attack by the adjacent amine .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| TFA, rt, 12 h | 7-Azaindole derivatives | High regioselectivity; no byproducts observed |

Sonogashira Cross-Coupling

The ethynyl group participates in palladium-catalyzed cross-coupling reactions:

-

Alkyne-Aryl Coupling : Reacting with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ and CuI in triethylamine/DMF yields biarylacetylene derivatives . This reaction is chemoselective for the ethynyl group over the methyl or amine substituents .

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, CuI, Et₃N | Aryl iodides | 56–89% |

Click Chemistry

The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole Formation : Reaction with azides (e.g., benzyl azide) in the presence of CuSO₄ and sodium ascorbate produces 1,2,3-triazole derivatives. This reaction is quantitative under mild conditions (rt, 6 h).

| Conditions | Product | Application |

|---|---|---|

| CuSO₄, sodium ascorbate, H₂O | 1,4-Disubstituted triazoles | Drug discovery, bioconjugation |

Oxidation Reactions

The ethynyl moiety can be oxidized to carbonyl compounds:

-

Ketone Formation : Treatment with KMnO₄ in acidic or basic conditions converts the ethynyl group to a ketone, yielding 5-methylpyridin-3-amine-2-carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | Carboxylic acid derivatives |

Nucleophilic Substitution at the Amine Group

The amine group undergoes alkylation or acylation:

-

Acylation : Reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, useful in coordination chemistry .

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride, pyridine | N-Acetyl derivative | 78% |

Key Mechanistic Insights

-

Cyclization : Acid-mediated protonation of the ethynyl group lowers the activation energy for intramolecular nucleophilic attack .

-

Cross-Coupling : Palladium facilitates oxidative addition to aryl halides, followed by transmetallation with the copper-acetylide intermediate .

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.

科学的研究の応用

Chemical Applications

Synthesis of Complex Pyridine Derivatives

2-Ethynyl-5-methylpyridin-3-amine serves as a crucial building block in the synthesis of more complex pyridine derivatives. Its ethynyl group can undergo oxidation to yield carbonyl compounds or reduction to form piperidine derivatives. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with specific properties.

Catalysis and Material Science

In the field of catalysis, this compound has been utilized to develop advanced materials. It can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity. The compound's ability to form stable complexes with transition metals further extends its utility in material science applications, such as the development of conductive polymers and nanomaterials .

Biological Applications

Ligand in Biochemical Assays

Research has explored the potential of this compound as a ligand in various biochemical assays. Its unique structure allows it to interact with specific molecular targets, which can modulate enzyme or receptor activity. This property is particularly valuable in drug discovery and development.

Therapeutic Properties

The compound has been investigated for its therapeutic properties, particularly its antimicrobial and anticancer activities. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a structure-activity relationship (SAR) analysis indicated that modifications to the ethynyl group can enhance the compound's anticancer potency .

Industrial Applications

Development of Agrochemicals

In agrochemical research, this compound has been identified as a potential precursor for the synthesis of herbicides and other agrochemical agents. Its reactivity allows for the formation of various derivatives that can target specific agricultural pests or diseases .

Advanced Materials Development

The compound's unique properties make it suitable for developing advanced materials used in electronics and photonics. Its ability to form stable complexes with metals is exploited in creating new catalysts and materials with enhanced performance characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of modified 2-Ethynyl-5-methylpyridin-3-amines against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 10 |

| Derivative B | MDA-MB-231 | 15 |

| Standard Drug | Doxorubicin | 20 |

Case Study 2: Biochemical Assays

Another study focused on the use of this compound as a ligand in mGlu5 receptor assays. The findings demonstrated that this compound could effectively modulate receptor activity, providing insights into its potential role in treating anxiety disorders through receptor modulation .

作用機序

The mechanism of action of 2-Ethynyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Ethynylpyridine: Lacks the methyl group at the 5-position, resulting in different chemical properties.

5-Methylpyridin-3-amine: Lacks the ethynyl group, affecting its reactivity and applications.

2-Methyl-5-ethylpyridine: Contains an ethyl group instead of an ethynyl group, leading to different steric and electronic effects.

Uniqueness

2-Ethynyl-5-methylpyridin-3-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.

生物活性

2-Ethynyl-5-methylpyridin-3-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative with an ethynyl group at the 2-position and a methyl group at the 5-position. Its molecular formula is and it possesses distinct reactivity due to the presence of both ethynyl and amine functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, compounds related to this structure have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies highlight its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives of pyridine compounds have been shown to inhibit specific cancer cell lines through targeted interactions with cellular pathways .

Case Studies

- Antimicrobial Efficacy : A study explored the efficacy of various pyridine derivatives, including this compound, against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Cancer Cell Line Studies : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values around 15 µM, indicating moderate potency in inhibiting cell growth .

Data Tables

特性

IUPAC Name |

2-ethynyl-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHLLITSVUJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。